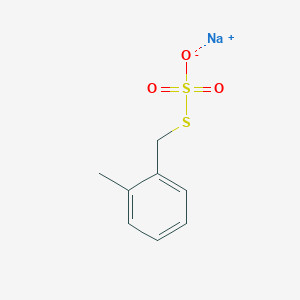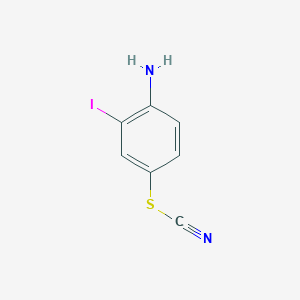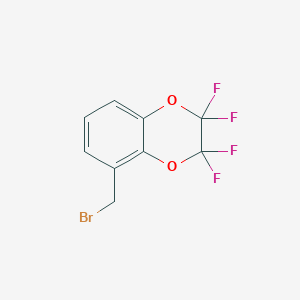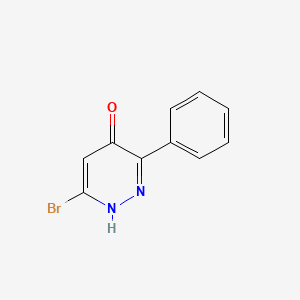
Sodium S-(2-methylbenzyl) sulfurothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Sodium S-(2-methylbenzyl) sulfurothioate can be synthesized by reacting β-keto esters with sodium S-benzyl sulfurothioate or sodium S-alkyl sulfurothioate under basic conditions. The reaction is typically carried out in toluene as the solvent at 100°C. When four equivalents of a base are used, a series of differently substituted α-thio esters can be obtained with up to 90% yield. Using two equivalents of a base, α-thio ketones are achieved after 18 hours under air .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems ensures consistent product quality and high yields.
化学反応の分析
Types of Reactions: Sodium S-(2-methylbenzyl) sulfurothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfurothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
Sodium S-(2-methylbenzyl) sulfurothioate has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmacologically active agent.
Industry: It is used in the production of various sulfur-containing intermediates for pharmaceuticals, agrochemicals, and other industrial applications.
作用機序
The mechanism of action of sodium S-(2-methylbenzyl) sulfurothioate involves its ability to act as an electrophile or nucleophile in various organic transformations. The compound can form stable intermediates, such as keto-enol tautomers, which play a significant role in its reactivity . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems.
類似化合物との比較
Sodium S-(2-methylbenzyl) sulfurothioate is unique among Bunte salts due to its specific structure and reactivity. Similar compounds include:
- Sodium S-benzyl sulfurothioate
- Sodium S-alkyl sulfurothioate
- Sodium S-(tetrahydro-2-furanylmethyl) sulfurothioate
These compounds share similar properties but differ in their substituents, which can affect their reactivity and applications. This compound stands out due to its specific methylbenzyl group, which imparts unique reactivity and potential biological activities .
特性
分子式 |
C8H9NaO3S2 |
|---|---|
分子量 |
240.3 g/mol |
IUPAC名 |
sodium;1-methyl-2-(sulfonatosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O3S2.Na/c1-7-4-2-3-5-8(7)6-12-13(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChIキー |
KAEMBRIGSIIJNF-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=CC=C1CSS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)
![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)




![5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B15202437.png)



![tert-Butyl 3-[(1R)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B15202457.png)


